Adicardin

Descripción

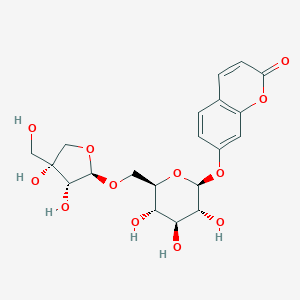

Structure

3D Structure

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O12/c21-7-20(27)8-29-19(17(20)26)28-6-12-14(23)15(24)16(25)18(32-12)30-10-3-1-9-2-4-13(22)31-11(9)5-10/h1-5,12,14-19,21,23-27H,6-8H2/t12-,14-,15+,16-,17+,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPBJYHKMRWZNA-ZITSYKRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Impact of Adicardin on Glomerular Filtration and Renal Hemodynamics: A Mechanistic and Methodological Guide

Foreword: Charting a Course Through Unexplored Territory

In the landscape of renal pharmacology, the quest for novel therapeutic agents that can preserve or restore kidney function is of paramount importance. Adicardin, a natural compound isolated from Hydrangea macrophylla, has emerged as a molecule of interest, with preliminary evidence suggesting activity against chronic renal failure.[1] However, the precise mechanisms underpinning this potential therapeutic benefit, particularly its influence on the critical parameters of glomerular filtration rate (GFR) and renal hemodynamics, remain largely uncharacterized in publicly available literature.

This technical guide is designed for researchers, scientists, and drug development professionals. It navigates this data gap by providing a scientifically grounded framework for understanding and investigating the potential renal effects of Adicardin. We will first synthesize the available evidence on related compounds from its plant source to construct a plausible mechanistic hypothesis. Subsequently, we will provide detailed, field-proven experimental protocols to rigorously test this hypothesis, thereby creating a self-validating system for inquiry. This document is structured not as a rigid report of established facts, but as a dynamic guide to scientific exploration, reflecting the true nature of drug discovery.

Adicardin and its Botanical Context: A Hypothesis of Indirect Renal Protection

Adicardin is a constituent of Hydrangea macrophylla, a plant whose extracts have demonstrated notable renal protective properties in preclinical models of kidney injury.[2][3] While direct studies on Adicardin's hemodynamic effects are lacking, the bioactivity of the broader Hydrangea genus offers critical insights.

Evidence from Hydrangea Extracts: A Focus on Anti-Inflammatory and Antioxidant Pathways

Research on extracts from Hydrangea paniculata and Hydrangea macrophylla has shown a consistent pattern of renal protection in animal models of chemically-induced kidney damage.[2][3][4] These protective effects are characterized by a significant reduction in key markers of renal dysfunction, including blood urea nitrogen (BUN) and serum creatinine, as well as a decrease in urinary albumin excretion.[2][3]

The primary mechanisms identified for these effects are the suppression of renal inflammation and the mitigation of oxidative stress.[3][4] Extracts from Hydrangea have been shown to inhibit the infiltration of inflammatory cells into kidney tissue and downregulate the production of pro-inflammatory cytokines.[3][4] This is a critical observation, as uncontrolled inflammation is a key driver of progressive glomerular and tubulointerstitial injury.

Key Bioactive Constituents: Coumarins and Flavonoids

The principal bioactive compounds identified in Hydrangea species are coumarins, such as skimmin, and various flavonoids.[3][5][6] Skimmin, in particular, has been demonstrated to ameliorate kidney damage in animal models, mirroring the effects of the whole plant extract.[2][3]

Flavonoids, as a class, are well-documented for their pleiotropic effects, including antihypertensive, anti-diabetic, and potent anti-inflammatory and antioxidant activities, all of which are highly relevant to renal health.[7][8] They can exert protective effects on the renal parenchyma, independent of their systemic effects.[7]

A Mechanistic Hypothesis for Adicardin's Action

Based on the available evidence, we propose the following primary hypothesis:

Adicardin's "anti-chronic renal failure activity" is likely an indirect consequence of its ability to mitigate renal parenchymal injury by exerting potent anti-inflammatory and antioxidant effects within the kidney, rather than through direct modulation of glomerular hemodynamics.

This hypothesis is visually represented in the following signaling pathway diagram:

Caption: Hypothesized mechanism of Adicardin's renal protection.

While this indirect mechanism is the most probable, a secondary possibility exists that Adicardin could have direct vasodilatory effects on the afferent and/or efferent arterioles, which would directly impact GFR and renal blood flow. This possibility, however, remains speculative without direct experimental evidence. The following protocols are designed to investigate both the primary (indirect) and potential secondary (direct) effects.

Experimental Protocols for a Self-Validating Investigation

To rigorously evaluate the impact of Adicardin on renal function, a multi-faceted approach employing established preclinical models and gold-standard measurement techniques is required. The following protocols provide a comprehensive framework for such an investigation.

Animal Model: Induction of Chronic Kidney Disease

A well-established model for inducing chronic kidney disease is the 5/6 nephrectomy (5/6 Nx) model in rats. This model mimics the progressive decline in renal function seen in human CKD.

Protocol 2.1.1: 5/6 Nephrectomy Surgical Procedure

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.

-

Left Kidney Exposure: Place the rat in a right lateral position. Make a flank incision to expose the left kidney.

-

Subtotal Nephrectomy: Ligate two of the three main branches of the left renal artery with fine silk suture to induce ischemia in approximately two-thirds of the kidney.

-

Wound Closure: Suture the muscle and skin layers.

-

Recovery: Allow the animal to recover for one week with appropriate post-operative analgesia.

-

Right Uninephrectomy: After one week, anesthetize the animal again. Perform a right flank incision and remove the entire right kidney (uninephrectomy).

-

Sham Operation: For the control group, perform sham surgeries where the kidneys are exposed but not manipulated.

-

Post-Operative Care: Monitor animals for recovery. The development of CKD, characterized by proteinuria and a gradual increase in serum creatinine, will occur over the following weeks.

Measurement of Glomerular Filtration Rate (GFR)

The gold-standard method for accurately measuring GFR is through the clearance of inulin, a substance that is freely filtered by the glomerulus but not reabsorbed, secreted, or metabolized by the renal tubules.[9]

Protocol 2.2.1: Inulin Clearance for GFR Measurement

-

Surgical Preparation: Anesthetize the rat and place it on a thermostatically controlled surgical table. Cannulate the trachea for clear airway maintenance. Cannulate the jugular vein for infusions and the carotid artery for blood sampling. Cannulate the bladder for urine collection.

-

Inulin Infusion: Administer a priming dose of inulin (e.g., 50 mg/kg) followed by a continuous intravenous infusion (e.g., 10 mg/kg/min) to achieve a stable plasma concentration.

-

Equilibration Period: Allow a 60-minute equilibration period.

-

Clearance Periods: Collect urine over three consecutive 20-minute periods. At the midpoint of each urine collection period, draw a blood sample from the carotid artery.

-

Sample Processing: Measure the volume of each urine sample. Centrifuge the blood samples to obtain plasma.

-

Inulin Concentration Measurement: Determine the concentration of inulin in the plasma and urine samples using a standard biochemical assay (e.g., anthrone method).

-

GFR Calculation: Calculate GFR using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration . The result is typically expressed in mL/min/100g body weight.

Measurement of Renal Hemodynamics: Renal Blood Flow (RBF)

Effective Renal Plasma Flow (ERPF) is measured by the clearance of para-aminohippurate (PAH), which is both filtered and efficiently secreted by the proximal tubules, resulting in its near-complete removal from the blood in a single pass through the kidneys.[10][11] Renal Blood Flow (RBF) can then be calculated from the ERPF and hematocrit.

Protocol 2.3.1: PAH Clearance for ERPF and RBF Measurement

-

Surgical Preparation: The surgical preparation is the same as for the GFR measurement (Protocol 2.2.1).

-

PAH Infusion: Administer a priming dose of PAH followed by a continuous intravenous infusion to maintain a stable plasma concentration. This can be done concurrently with the inulin infusion.

-

Equilibration and Clearance Periods: Follow the same timing for equilibration and sample collection as in the GFR protocol.

-

Sample Processing: Process urine and plasma samples as previously described.

-

PAH Concentration Measurement: Determine the concentration of PAH in plasma and urine samples using a colorimetric assay.

-

ERPF Calculation: Calculate ERPF using the formula: ERPF = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration .

-

RBF Calculation: Calculate RBF using the formula: RBF = ERPF / (1 - Hematocrit) .

Experimental Workflow and Data Presentation

The following workflow diagram illustrates the proposed experimental design to test the effects of Adicardin.

Caption: Proposed experimental workflow for Adicardin evaluation.

The quantitative data generated from these experiments can be summarized in the following tables for clear comparison:

Table 1: Renal Function Parameters

| Group | N | GFR (mL/min/100g) | ERPF (mL/min/100g) | RBF (mL/min/100g) | Filtration Fraction (%) |

| Sham | 10 | ||||

| CKD + Vehicle | 10 | ||||

| CKD + Adicardin (Low) | 10 | ||||

| CKD + Adicardin (High) | 10 |

Table 2: Serum and Urine Biomarkers

| Group | N | Serum Creatinine (mg/dL) | BUN (mg/dL) | Urine Albumin (mg/24h) | Plasma TNF-α (pg/mL) |

| Sham | 10 | ||||

| CKD + Vehicle | 10 | ||||

| CKD + Adicardin (Low) | 10 | ||||

| CKD + Adicardin (High) | 10 |

Conclusion and Future Directions

The therapeutic potential of Adicardin in the context of chronic kidney disease is an area ripe for investigation. While direct evidence of its impact on glomerular filtration and renal hemodynamics is currently absent, a strong, scientifically plausible hypothesis can be formulated based on the known anti-inflammatory and antioxidant properties of related compounds from its botanical source, Hydrangea macrophylla.

The primary hypothesis is that Adicardin confers renal protection indirectly by mitigating the cellular injury that drives the progression of CKD. The experimental protocols detailed in this guide provide a rigorous and self-validating framework to test this hypothesis. By employing gold-standard techniques for the measurement of GFR and RBF, alongside histological and biomarker analyses, researchers can definitively characterize the renal pharmacology of Adicardin.

Successful validation of this hypothesis would position Adicardin as a promising candidate for further development as a renoprotective agent, acting not by altering renal hemodynamics, but by targeting the underlying inflammatory and oxidative stress that are fundamental to the pathophysiology of chronic kidney disease.

References

-

Zhang, S., et al. (2017). Total Coumarins from Hydrangea paniculata Protect against Cisplatin-Induced Acute Kidney Damage in Mice by Suppressing Renal Inflammation and Apoptosis. PubMed Central. Available at: [Link]

-

Lang, A. (2021). Hydrangea Root: Supplements, Uses, and Benefits. Healthline. Available at: [Link]

-

MedicineNet. (n.d.). What Is Hydrangea Root Good for? Benefits and Side Effects. MedicineNet. Available at: [Link]

-

Phytochemical constituents of Hydrangea macrophylla var. acuminata leaves and their inhibitory activity against PTP1B and α-glucosidase. (n.d.). PubMed Central. Available at: [Link]

-

Li, W., et al. (2009). Total synthesis of adicardin. Journal of Asian Natural Products Research. Available at: [Link]

-

Phytochemical Screening and Total Antioxidant Capacity of Methanolic-Extract of Kembang Bokor Roots (Hydrangea Macrophylla). (n.d.). ResearchGate. Available at: [Link]

-

Pérez-Vizcaíno, F., & Duarte, J. (2010). Flavonoids and Kidney Health. PubMed Central. Available at: [Link]

-

How To Measure Renal Plasma Flow (RPF). (2008). Renal Fellow Network. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). AMINOHIPPURATE SODIUM "PAH". accessdata.fda.gov. Available at: [Link]

-

Video: Factors Affecting Renal Clearance: Renal Impairment. (2025). JoVE. Available at: [Link]

-

The Antioxidant Activity of Coumarins and Flavonoids. (2025). ResearchGate. Available at: [Link]

-

Plant Flavonoids on Oxidative Stress-Mediated Kidney Inflammation. (n.d.). MDPI. Available at: [Link]

-

Methods for Measurement of the Renal Blood Flow. (n.d.). SpringerLink. Available at: [Link]

-

Lote, C. J. (n.d.). Real-time measurement of renal blood flow in healthy subjects using contrast-enhanced ultrasound. American Physiological Society. Available at: [Link]

Sources

- 1. Total synthesis of adicardin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What Is Hydrangea Root Good for? Benefits and Side Effects [medicinenet.com]

- 3. Hydrangea Root: Supplements, Uses, and Benefits [healthline.com]

- 4. Total Coumarins from Hydrangea paniculata Protect against Cisplatin-Induced Acute Kidney Damage in Mice by Suppressing Renal Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical constituents of Hydrangea macrophylla var. acuminata leaves and their inhibitory activity against PTP1B and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids in Kidney Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Video: Factors Affecting Renal Clearance: Renal Impairment [jove.com]

- 10. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]

- 11. Real-time measurement of renal blood flow in healthy subjects using contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary In Vitro Studies of Adicardin on Podocyte Injury

Introduction: The Critical Role of the Podocyte in Glomerular Health and Disease

Glomerular visceral epithelial cells, or podocytes, are highly specialized, terminally differentiated cells that form a crucial component of the kidney's filtration barrier. With their intricate foot processes and the intervening slit diaphragms, they create a sophisticated size- and charge-selective barrier that prevents the loss of essential proteins like albumin from the blood into the urine. Podocyte injury is a central event and a hallmark of progression in a wide array of kidney diseases, including diabetic nephropathy and focal segmental glomerulosclerosis (FSGS).[1][2] Insults from metabolic, toxic, or inflammatory stimuli lead to podocyte stress, effacement (the flattening of foot processes), apoptosis, and detachment from the glomerular basement membrane.[1] This loss of cellular integrity compromises the filtration barrier, leading to proteinuria and the eventual progression to end-stage renal disease.

The molecular pathogenesis of podocyte injury is multifaceted, involving oxidative stress, mitochondrial dysfunction, inflammation, and apoptosis.[3][4][5] Consequently, therapeutic strategies aimed at directly protecting podocytes from these insults are of paramount importance in the development of novel treatments for chronic kidney disease (CKD).

This technical guide introduces Adicardin , a novel investigational small molecule designed to protect podocytes by modulating fundamental cellular stress-response pathways. We hypothesize that Adicardin functions as a potent activator of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling axis. This pathway is a master regulator of cellular energy homeostasis and has well-documented roles in reducing oxidative stress, inhibiting apoptosis, and improving mitochondrial function.[6][7] This guide provides a comprehensive framework for conducting preliminary in vitro studies to evaluate the therapeutic potential of Adicardin in mitigating podocyte injury.

Part 1: Establishing Robust In Vitro Models of Podocyte Injury

The foundation of any preclinical drug evaluation is a reliable and reproducible disease model. To assess the efficacy of Adicardin, we will utilize two distinct and well-characterized models of podocyte injury, ensuring that any observed protective effects are not limited to a single pathogenic mechanism.

Cell Line and Culture Conditions

The conditionally immortalized mouse podocyte cell line (MPC-5) is the recommended model for these studies.[8][9] These cells proliferate under permissive conditions (33°C with IFN-γ) but differentiate into a mature, arborized phenotype expressing key podocyte-specific proteins like Nephrin and Podocin under non-permissive conditions (37°C without IFN-γ). This differentiation is critical for recapitulating the physiological state of podocytes in vivo.

Protocol 1: Podocyte Culture and Differentiation

-

Culture MPC-5 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 U/mL recombinant mouse IFN-γ at 33°C (proliferative phase).

-

Seed cells onto collagen type I-coated plates or flasks.

-

Once cells reach 70-80% confluency, induce differentiation by transferring them to a 37°C incubator and switching to IFN-γ-free medium.

-

Allow cells to differentiate for 10-14 days before initiating injury experiments. Confirm differentiation by observing morphological changes (enlarged cell body, development of processes) and expression of synaptopodin.

Induction of Podocyte Injury

A. Adriamycin (ADR)-Induced Nephropathy Model Adriamycin is an anthracycline antibiotic that induces nephrotoxicity characterized by severe podocyte damage, modeling key aspects of human FSGS.[2] The primary mechanisms of ADR-induced injury involve the generation of reactive oxygen species (ROS) and direct mitochondrial and DNA damage, leading to apoptosis.[1][3]

Protocol 2: ADR-Induced Podocyte Injury

-

Prepare a stock solution of Adriamycin (e.g., 1 mg/mL in sterile water).

-

Following podocyte differentiation (Protocol 1), replace the medium with fresh serum-free RPMI 1640.

-

Treat differentiated podocytes with ADR at a final concentration of 0.25-1.0 µg/mL for 24 hours.[10] The optimal concentration should be determined via a dose-response curve to identify a concentration that induces approximately 50% cell death.

-

For Adicardin treatment groups, pre-incubate cells with varying concentrations of Adicardin (e.g., 1, 10, 100 nM) for 1-2 hours before co-incubation with ADR.

B. High Glucose (HG)-Induced Injury Model This model mimics the hyperglycemic environment of diabetic nephropathy, a leading cause of CKD.[11] High glucose induces podocyte injury through multiple mechanisms, including increased ROS production, activation of pro-inflammatory pathways, and accumulation of advanced glycation end-products.[12][13][14]

Protocol 3: High Glucose-Induced Podocyte Injury

-

Following differentiation, culture podocytes in RPMI 1640 medium containing either normal glucose (5 mM D-glucose) or high glucose (25-30 mM D-glucose) for 48-72 hours.[8][12]

-

Include an osmotic control group (5 mM D-glucose + 20-25 mM L-glucose or mannitol) to ensure that the observed effects are due to hyperglycemia and not hyperosmolarity.

-

For Adicardin treatment groups, add Adicardin at the desired concentrations at the same time as the switch to high-glucose medium.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach for the preliminary in vitro evaluation of Adicardin as a potential therapeutic agent for podocyte injury. By employing multiple injury models and a suite of validated assays, this framework allows for a thorough assessment of Adicardin's cytoprotective efficacy and its mechanism of action.

Positive results from these studies—demonstrating that Adicardin can preserve podocyte viability, inhibit apoptosis, reduce oxidative stress, and maintain mitochondrial function through the activation of the AMPK/SIRT1 pathway—would provide a strong rationale for advancing the compound into preclinical in vivo animal models of chronic kidney disease, such as ADR-induced nephropathy or db/db mice for diabetic nephropathy. Subsequent studies should focus on pharmacokinetics, optimal dosing, and long-term efficacy in preventing proteinuria and glomerulosclerosis.

References

- Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway - PMC - NIH. (2024).

- Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC - NIH. (n.d.).

- Effect of diacerein on renal function and inflammatory cytokines in participants with type 2 diabetes mellitus and chronic kidney disease: A randomized controlled trial. (2017).

- In vitro model of podocyte injury induced by high glucose. (n.d.).

- Effect of diacerein on renal function and inflammatory cytokines in participants with type 2 diabetes mellitus and chronic kidney disease: A randomized controlled trial. (2017). PubMed.

- TNF-α-mediated podocyte injury via the apoptotic death receptor pathway in a mouse model of IgA nephrop

- Renal Protective Effect of Sirtuin 1 - PMC - NIH. (n.d.).

- Hyperoside alleviates adriamycin-induced podocyte injury via inhibiting mitochondrial fission - PMC. (n.d.). PubMed Central.

- Mpv17 in mitochondria protects podocytes against mitochondrial dysfunction and apoptosis in vivo and in vitro. (2014). Mount Sinai Scholars Portal.

- Soluble Epoxide Hydrolase Inhibition Attenuates Proteinuria by Alleviating Renal Inflammation and Podocyte Injuries in Adriamycin-Induced Nephrop

- The Renin Angiotensin System: Insights into the Role of ACE2 in Glomerular Injury Including SARS-CoV-2 Infection. (n.d.). MDPI.

- Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Associ

- High Glucose Induces Podocyte Injury via Enhanced (Pro)

- The complicated role of mitochondria in the podocyte - PMC. (n.d.). PubMed Central.

- Apoptosis in podocytes induced by TGF-β and Smad7 - PMC - NIH. (n.d.). PubMed Central.

- AMP-activated protein kinase/myocardin-related transcription factor-A signaling regulates fibroblast activation and renal fibrosis. (n.d.). PubMed.

- Quantification of Reactive Oxygen Species (ROS) cellular response in podocytes. (n.d.).

- Experimental Models to Study Podocyte Biology: Stock-Taking the Toolbox of Glomerular Research. (2018). Frontiers.

- Paricalcitol prevents MAPK pathway activation and inflammation in adriamycin-induced kidney injury in rats. (2024).

- Adriamycin-Induced Podocyte Injury Disrupts the YAP-TEAD1 Axis and Downregulates Cyr61 and CTGF Expression. (2021). PubMed.

- Sirtuin 1 in Chronic Kidney Disease and Therapeutic Potential of Targeting Sirtuin 1. (2022). Frontiers.

- Mitochondrial respiratory capacity in kidney podocytes is high, age- dependent, and sexually dimorphic. (2024). bioRxiv.

- Podocytes apoptosis examined using flow cytometry assay. (n.d.).

- High Glucose Induces Podocyte Injury via Enhanced (Pro)renin Receptor-Wnt-β-Catenin-Snail Signaling Pathway - PMC - NIH. (2014).

- Keep the corners; adriamycin nephropathy. (2023). Journal of Nephropharmacology.

- Sirtuin 1 in Chronic Kidney Disease and Therapeutic Potential of Targeting Sirtuin 1 - PMC. (2022). PubMed Central.

- Podocytes are lost from glomeruli before completing apoptosis. (2022). Journal.

- Mpv17 in mitochondria protects podocytes against mitochondrial dysfunction and apoptosis in vivo and in vitro. (n.d.). American Physiological Society.

- Reactive oxygen species alter gene expression in podocytes: induction of granulocyte macrophage-colony-stimul

- Inhibition of inflammation using diacerein markedly improved renal function in endotoxemic acute kidney injured mice - PMC - NIH. (2018).

- AMP-activated protein kinase/myocardin-related transcription factor-A signaling regulates fibroblast activation and renal fibrosis. (n.d.). PubMed Central.

- Effects of High Glucose and Lipotoxicity on Diabetic Podocytes. (n.d.). MDPI.

- Effects of nicorandil on vascular and renal dysfunctions in adenine- induced nephropathy: Possible underlying mechanisms. (n.d.). Journal.

- Mechanisms of Podocyte Injury in Diabetes: Role of Cytochrome P450 and NADPH Oxidases. (2009). Diabetes Journal.

- Reactive oxygen species-initiated autophagy opposes aldosterone-induced podocyte injury. (n.d.). Journal.

- Anti-Apoptosis of Podocytes and Pro-Apoptosis of Mesangial Cells for Telmisartan in Alleviating Diabetic Kidney Injury. (2022). Frontiers.

- A Sensitive Nephrotoxicity Assay of in vitro Podocyte Effacement. (2023). Newcells Biotech.

- Sirtuins and Renal Oxid

- Mitochondrial Membrane Potential Assay. (n.d.). Sartorius.

- AMP-Activated Protein Kinase (AMPK)

- Renal Protective Effect of Sirtuin 1. (2025).

- Effects of the SGLT- 2 Inhibitor Canagliflozin on Adenine-Induced Chronic Kidney Disease in R

- An ex vivo culture model of kidney podocyte injury reveals mechanosensitive, synaptopodin-templating, sarcomere-like structures. (2022). PubMed Central.

- Paricalcitol prevents MAPK pathway activation and inflammation in adriamycin-induced kidney injury in rats - NIH. (n.d.).

Sources

- 1. Hyperoside alleviates adriamycin-induced podocyte injury via inhibiting mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnephropharmacology.com [jnephropharmacology.com]

- 3. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Sirtuin 1 in Chronic Kidney Disease and Therapeutic Potential of Targeting Sirtuin 1 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Experimental Models to Study Podocyte Biology: Stock-Taking the Toolbox of Glomerular Research [frontiersin.org]

- 10. Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. High Glucose Induces Podocyte Injury via Enhanced (Pro)renin Receptor-Wnt-β-Catenin-Snail Signaling Pathway | PLOS One [journals.plos.org]

- 13. High Glucose Induces Podocyte Injury via Enhanced (Pro)renin Receptor-Wnt-β-Catenin-Snail Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

A Technical Guide to Adicardin: A Novel Selective Modulator of TGF-β/Smad3 Signaling in the Attenuation of Renal Fibrosis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Abstract

Renal fibrosis is the common pathological endpoint for a majority of chronic kidney diseases (CKD), leading to the progressive loss of kidney function.[1] The transforming growth factor-β (TGF-β) signaling pathway is a master regulator of this fibrotic process, making it a primary target for therapeutic intervention.[2][3] This guide introduces Adicardin, a novel small molecule inhibitor developed to selectively target the TGF-β cascade. We will provide an in-depth exploration of the scientific rationale behind Adicardin's mechanism of action, which is centered on the selective inhibition of Smad3 phosphorylation, a critical downstream effector in the pro-fibrotic signaling cascade. This document offers a comprehensive framework for the preclinical validation of Adicardin, including detailed experimental protocols, data interpretation guidelines, and the causal logic behind the proposed research strategy. Our objective is to equip researchers with the technical knowledge and practical methodologies required to investigate Adicardin's therapeutic potential in combating renal fibrosis.

The Central Role of TGF-β in the Pathogenesis of Renal Fibrosis

Chronic kidney disease is a global health issue characterized by the gradual and irreversible loss of renal function.[4] A unifying feature of CKD progression, regardless of the initial cause, is the development of renal fibrosis, a process of excessive scarring and extracellular matrix (ECM) deposition that disrupts the normal kidney architecture.[1]

At the heart of this fibrotic remodeling lies the TGF-β signaling pathway.[2][5] The binding of TGF-β1 to its type II receptor (TβRII) initiates the recruitment and phosphorylation of a type I receptor (TβRI).[6][7] This activated receptor complex then phosphorylates key intracellular mediators known as receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[8] Once phosphorylated, these R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[6][7]

In the context of renal fibrosis, this signaling cascade leads to:

-

Myofibroblast Activation: The transdifferentiation of resident fibroblasts, pericytes, and even tubular epithelial cells into α-smooth muscle actin (α-SMA)-expressing myofibroblasts, which are the primary producers of ECM proteins.[4]

-

ECM Overproduction: Increased transcription of genes encoding ECM components like Collagen I, Collagen IV, and Fibronectin.

-

Inflammation: Smad3 can facilitate the recruitment of macrophages and interact with other pro-inflammatory pathways, such as NF-κB, creating a vicious cycle of inflammation and fibrosis.[9][10]

While both Smad2 and Smad3 are activated by TGF-β, compelling evidence points to Smad3 as the principal pro-fibrotic mediator.[11] Conversely, an inhibitory Smad, Smad7, provides a negative feedback loop by preventing the phosphorylation of Smad2/3; however, in fibrotic conditions, Smad7 expression is often suppressed, leading to unchecked TGF-β signaling.[11] Therefore, targeting the TGF-β/Smad pathway, and specifically the action of Smad3, is considered a premier strategy for developing effective anti-fibrotic therapies.[2]

In Vitro Studies: Elucidating the Molecular Mechanism

Causality: The primary objective of in vitro testing is to confirm, in a controlled cellular environment, that Adicardin directly engages its intended target and produces the expected downstream effects. Human renal proximal tubular epithelial cells (HK-2) or normal rat kidney interstitial fibroblasts (NRK-49F) are excellent models, as both are key players in renal fibrosis and are responsive to TGF-β1 stimulation.

Self-Validation: A dose-response experiment is critical. A positive result is not merely a reduction in fibrotic markers, but a dose-dependent reduction that correlates with a dose-dependent inhibition of p-Smad3, confirming a specific pharmacological effect. Including a p-Smad2 blot is a crucial control to validate the selectivity of Adicardin.

Key Experiments & Expected Outcomes

| Experiment | Objective | Key Parameter(s) | Expected Outcome with Adicardin |

| Western Blot | To confirm selective inhibition of Smad3 phosphorylation. | Ratio of p-Smad3/Total Smad3; Ratio of p-Smad2/Total Smad2. | Dose-dependent decrease in p-Smad3. No significant change in p-Smad2. |

| qRT-PCR | To quantify the effect on pro-fibrotic gene transcription. | mRNA levels of COL1A1, ACTA2, FN1. | Dose-dependent suppression of TGF-β1-induced gene expression. |

| Immunofluorescence | To visualize changes in fibrotic protein expression. | α-SMA and Fibronectin protein expression and organization. | Reduction in stress fiber formation (α-SMA) and ECM deposition (Fibronectin). |

In Vivo Studies: Demonstrating Therapeutic Efficacy

Causality: While in vitro data confirms the mechanism, in vivo studies are essential to demonstrate that Adicardin can reverse or halt the progression of fibrosis within the complex biological environment of an organism. The Unilateral Ureteral Obstruction (UUO) model is a well-established and aggressive model that induces robust tubulointerstitial fibrosis within 7-14 days, making it ideal for screening anti-fibrotic compounds.

[1][12]Self-Validation: The experimental design must include a sham-operated group (negative control), a UUO group treated with vehicle (positive disease control), and UUO groups treated with different doses of Adicardin. The contralateral (unobstructed) kidney from the vehicle-treated UUO animals serves as an internal control. Efficacy is validated by observing a statistically significant, dose-dependent reduction in fibrotic endpoints compared to the vehicle-treated UUO group.

Key Experiments & Expected Outcomes

| Experiment | Objective | Key Parameter(s) | Expected Outcome with Adicardin |

| Histology | To quantify the overall extent of fibrosis. | Collagen deposition area (via Masson's Trichrome or Picrosirius Red staining). | Significant reduction in the blue-stained (Trichrome) or red-stained (Sirius Red) fibrotic area. |

| Immunohistochemistry | To assess myofibroblast activation and specific ECM protein deposition. | α-SMA positive area; Collagen I positive area. | Significant decrease in the number of α-SMA positive myofibroblasts and Collagen I deposition. |

| Western Blot | To confirm target engagement in kidney tissue. | Ratio of p-Smad3/Total Smad3; Fibronectin levels. | Reduced p-Smad3 levels and Fibronectin protein expression in the obstructed kidney. |

| Renal Function | To assess functional improvement (in chronic models like adenine-induced nephropathy). | Serum Creatinine, Blood Urea Nitrogen (BUN). | Attenuation of the rise in serum creatinine and BUN compared to the vehicle group. |

Detailed Experimental Protocols

The following protocols are provided as a standard framework and should be optimized based on specific laboratory conditions and reagents.

Protocol 1: Western Blot for Phosphorylated and Total Smad3

-

Cell/Tissue Lysis:

-

In Vitro: After treatment, wash cells with ice-cold PBS. Lyse cells in 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

-

In Vivo: Homogenize ~30 mg of kidney cortex tissue in 500 µL of supplemented RIPA buffer using a bead homogenizer. Centrifuge and collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Normalize all samples to a concentration of 2 µg/µL with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., Rabbit anti-p-Smad3, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Stripping and Re-probing: To analyze total Smad3 or a loading control (e.g., GAPDH), strip the membrane using a mild stripping buffer, block again, and re-probe with the appropriate primary antibody.

Protocol 2: Masson's Trichrome Staining for Collagen Deposition

-

Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin for 24 hours. Process through graded alcohols and xylene, and embed in paraffin. Cut 4 µm thick sections and mount on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Nuclear Staining: Stain in Weigert's iron hematoxylin solution for 10 minutes. Wash in running tap water.

-

Cytoplasm and Muscle Fiber Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in deionized water.

-

Differentiation and Collagen Staining: Place slides in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. Transfer directly to aniline blue solution and stain for 5-10 minutes.

-

Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution. Dehydrate rapidly through graded ethanol and clear in xylene.

-

Mounting: Mount coverslip with a permanent mounting medium.

-

Imaging and Analysis:

-

Result: Nuclei will be black, cytoplasm and muscle fibers will be red, and collagen will be blue.

-

Quantification: Capture images from 10-15 non-overlapping cortical fields per kidney section at 200x magnification. Use image analysis software (e.g., ImageJ/Fiji) to quantify the percentage of the blue-stained fibrotic area relative to the total tissue area.

-

Conclusion and Future Directions

This guide outlines a scientifically rigorous pathway for evaluating Adicardin as a potential therapeutic agent for renal fibrosis. The proposed mechanism of selective Smad3 inhibition represents a targeted and potentially safer approach to modulating the pathogenic TGF-β pathway. The experimental framework provided, progressing from in vitro mechanistic validation to in vivo efficacy studies, establishes a clear and logical strategy for generating the robust preclinical data package required for further development.

Successful validation of Adicardin's efficacy in models like UUO would warrant progression to more chronic and clinically relevant models of CKD, such as adenine-induced nephropathy or diabetic nephropathy models, to assess long-term safety and effects on renal function. U[1][13]ltimately, the data generated by following this technical guide will be instrumental in determining if Adicardin can transition from a promising preclinical candidate to a novel therapy for patients suffering from chronic kidney disease.

References

-

Frontiers. (2021-07-12). Signaling Pathways Involved in Diabetic Renal Fibrosis. Available from: [Link]

-

MDPI. (Date not available). Fibrosis in Chronic Kidney Disease: Pathophysiology and Therapeutic Targets. Available from: [Link]

-

Wikipedia. (Date not available). TGF beta signaling pathway. Available from: [Link]

-

PubMed Central. (Date not available). TGF‑β/Smad signaling in chronic kidney disease: Exploring post‑translational regulatory perspectives (Review). Available from: [Link]

-

Taylor & Francis Online. (2022-04-15). Icariin attenuates renal fibrosis in vivo and in vitro by inhibiting the Notch2/Hes-1 pathway. Available from: [Link]

-

Europe PMC. (Date not available). Renal antioxidant enzymes and fibrosis-related markers in the rat adriamycin model. Available from: [Link]

-

MDPI. (Date not available). Fibrosis, the Bad Actor in Cardiorenal Syndromes: Mechanisms Involved. Available from: [Link]

-

Nature. (Date not available). Kidney fibrosis: from mechanisms to therapeutic medicines. Available from: [Link]

-

PubMed. (Date not available). Role of Smad signaling in kidney disease. Available from: [Link]

-

PubMed. (2021-08-23). Icariin attenuates renal fibrosis in chronic kidney disease by inhibiting interleukin-1β/transforming growth factor-β-mediated activation of renal fibroblasts. Available from: [Link]

-

PubMed Central. (Date not available). Therapeutic targets for treating fibrotic kidney diseases. Available from: [Link]

-

PubMed Central. (Date not available). Experimental models for preclinical research in kidney disease. Available from: [Link]

-

PubMed Central. (2021-01-22). The complexity of TGFβ/activin signaling in regeneration. Available from: [Link]

-

Open Access Pub. (2018-11-12). Action Mechanisms and Therapeutic Targets of Renal Fibrosis. Available from: [Link]

-

Gubra. (2025-08-21). The role of preclinical fibrosis models in advancing kidney disease research. Available from: [Link]

-

PubMed Central. (Date not available). Clinical Trials for Kidney Disease in the Era of Personalized Medicine. Available from: [Link]

-

YouTube. (2020-07-09). TGF Beta Signalling Pathway. Available from: [Link]

-

MDPI. (2025-02-22). Clinical Trial: Effects of Autologous Dendritic Cell Administration on Renal Hemodynamics and Inflammatory Biomarkers in Diabetic Kidney Disease. Available from: [Link]

-

Frontiers. (Date not available). TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis. Available from: [Link]

-

SciSpace. (Date not available). Experimental Models for Preclinical Research in Kidney Disease. Available from: [Link]

-

University of Washington. (2023-12-15). Experimental drug paired with a standard-care medication offers hope for kidney disease patients. Available from: [Link]

-

Semantic Scholar. (Date not available). Role of the TGF‐β/Smad signaling pathway in the transition from acute kidney injury to chronic kidney disease. Available from: [Link]

-

PubMed Central. (Date not available). Signaling by the TGF-β Superfamily. Available from: [Link]

-

diaTribe.org. (2023-03-27). Trial Seeking People With Chronic Kidney Disease and Type 2 Diabetes. Available from: [Link]

-

PubMed. (2024-06-21). TGF‑β/Smad signaling in chronic kidney disease: Exploring post‑translational regulatory perspectives (Review). Available from: [Link]

-

PubMed. (2018-09-01). Adiponectin attenuates kidney injury and fibrosis in deoxycorticosterone acetate-salt and angiotensin II-induced CKD mice. Available from: [Link]

-

PubMed. (Date not available). Urinary peptide-based classifier CKD273: towards clinical application in chronic kidney disease. Available from: [Link]

Sources

- 1. gubra.dk [gubra.dk]

- 2. mdpi.com [mdpi.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Kidney fibrosis: from mechanisms to therapeutic medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Role of Smad signaling in kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TGF‑β/Smad signaling in chronic kidney disease: Exploring post‑translational regulatory perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fibrosis, the Bad Actor in Cardiorenal Syndromes: Mechanisms Involved [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Icariin attenuates renal fibrosis in vivo and in vitro by inhibiting the Notch2/Hes-1 pathway [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating Adicardin's Influence on the NLRP3 Inflammasome in Kidney Injury Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic and acute kidney diseases represent a significant global health burden, with sterile inflammation being a core driver of their progression. The NOD-like receptor protein 3 (NLRP3) inflammasome has emerged as a critical mediator in renal pathophysiology, making it a prime therapeutic target. Adicardin, a natural compound with reported anti-chronic renal failure activity, presents a compelling candidate for investigation. However, its precise mechanism of action remains unelucidated. This technical guide proposes a comprehensive, field-proven research framework to rigorously evaluate the hypothesis that Adicardin exerts its renoprotective effects through the inhibition of the NLRP3 inflammasome. We provide the scientific rationale, detailed experimental designs, step-by-step protocols for both in vitro and in vivo models, and methodologies for data interpretation, offering a complete roadmap for drug discovery and development professionals.

The NLRP3 Inflammasome: A Central Mediator in Kidney Injury

Inflammation is a key pathological process in both acute kidney injury (AKI) and chronic kidney disease (CKD).[1] The NLRP3 inflammasome, an intracellular multi-protein complex, acts as a key sensor of cellular stress and danger signals within the innate immune system.[2] Its aberrant activation in renal cells, including tubular epithelial cells, podocytes, and infiltrating immune cells, is a pivotal event in the inflammatory cascade that drives kidney damage.[2]

1.1. Mechanism of NLRP3 Inflammasome Activation

The canonical activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to Toll-like receptors (TLRs). This engagement activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2]

-

Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, mitochondrial dysfunction, and reactive oxygen species (ROS), can trigger the assembly of the inflammasome complex.[2] This involves the oligomerization of the NLRP3 sensor with the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, which then recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.[2]

Activated caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms (IL-1β and IL-18) and can also cleave gasdermin D to induce a lytic, pro-inflammatory form of cell death known as pyroptosis.

Figure 1: Canonical NLRP3 Inflammasome Activation Pathway.

Adicardin: A Potential Natural Product for NLRP3 Modulation

Adicardin is a glucoside derivative of umbelliferone (7-hydroxycoumarin) that has been isolated from Hydrangea macrophylla. While its bioactivity has been described as "anti-chronic renal failure," the molecular mechanism underpinning this effect is not well-defined.[3] Adicardin belongs to the coumarin family, a class of natural compounds known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticoagulant effects.[4][5]

2.1. Scientific Rationale for Investigation

The rationale for investigating Adicardin as an NLRP3 inhibitor is based on several lines of evidence:

-

Chemical Class Precedent: Umbelliferone, the core structure of Adicardin, has been shown to suppress NLRP3 inflammasome activation in models of gentamicin-induced nephrotoxicity and chlorpyrifos-induced neurotoxicity.[6][7] Furthermore, other synthetic coumarin-chalcone derivatives have been identified as dual NLRP1 and NLRP3 inflammasome inhibitors.[3][8] This suggests that the coumarin scaffold is a promising backbone for NLRP3 inhibition.

-

Anti-inflammatory Properties: The broad anti-inflammatory activities attributed to coumarins often involve the modulation of key signaling pathways like NF-κB, which is the priming signal for NLRP3 activation.[9][10]

-

Reported Renoprotective Effect: The existing, albeit limited, data on Adicardin's efficacy in chronic renal failure models provides a strong justification for mechanistic studies.[3] Targeting the central inflammatory driver, the NLRP3 inflammasome, is a logical step in elucidating this effect.

Therefore, we hypothesize that Adicardin mitigates kidney injury by directly or indirectly inhibiting the priming or activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18 and preventing pyroptotic cell death.

Proposed Research Framework: A Stepwise Approach

To robustly test our hypothesis, a multi-stage research plan is proposed, progressing from foundational in vitro assays to more complex in vivo disease models. This structure ensures that each stage provides a go/no-go decision point, optimizing resource allocation and building a solid, self-validating data package.

Figure 2: Proposed Experimental Workflow for Adicardin Investigation.

3.1. Phase 1: In Vitro Validation

The primary objective of this phase is to determine if Adicardin has a direct inhibitory effect on NLRP3 inflammasome activation in a controlled cellular environment.

-

Causality: We begin with macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) because they are primary mediators of the innate immune response and robustly express inflammasome components.[11] A direct effect here provides strong evidence before moving to more complex systems.

-

Experimental Choices:

-

Dose-Response and Cytotoxicity: First, establish a non-toxic working concentration of Adicardin using MTT or LDH assays. This is critical to ensure that any observed inhibition is not merely a result of cell death.

-

NLRP3 Activation: Use a standard two-signal model: prime cells with LPS (Signal 1) followed by an activator like nigericin or ATP (Signal 2).[12]

-

Endpoint Analysis: Measure key outputs of inflammasome activation: IL-1β and IL-18 secretion (via ELISA) and caspase-1 cleavage (p20 subunit) in cell supernatants (via Western blot). A dose-dependent reduction in these markers in Adicardin-treated cells would indicate inhibition.

-

Mechanistic Dissection: To distinguish between inhibition of priming versus activation, perform two sets of experiments: (i) pre-treat with Adicardin before LPS priming, and (ii) add Adicardin after priming but before the activation signal. A reduction in pro-IL-1β and NLRP3 protein levels (Western blot) in the first experiment suggests inhibition of the NF-κB priming step. A reduction in caspase-1 cleavage and IL-1β secretion in the second experiment, with no change in pro-IL-1β levels, points to direct inhibition of inflammasome assembly or function.

-

3.2. Phase 2: In Vivo Proof-of-Concept

Upon successful in vitro validation, the next step is to assess Adicardin's efficacy in established and clinically relevant rodent models of kidney injury.

-

Model Selection Rationale:

-

Cisplatin-Induced AKI: This model mimics toxin-induced acute tubular necrosis, a common clinical scenario.[13][14][15] It is characterized by robust inflammation, oxidative stress, and apoptosis, all processes linked to NLRP3 activation.[16]

-

Adenine-Induced CKD: This model recapitulates key features of human CKD, including chronic inflammation, tubulointerstitial fibrosis, and progressive loss of renal function.[17][18][19][20] Its chronicity allows for the evaluation of Adicardin's impact on long-term remodeling and fibrosis.

-

-

Experimental Design: For each model, animals will be divided into groups: (1) Vehicle Control, (2) Disease Model + Vehicle, (3) Disease Model + Adicardin (multiple doses), and (4) Disease Model + Positive Control (e.g., MCC950, a known NLRP3 inhibitor).[21]

-

Endpoint Analysis:

-

Renal Function: Monitor serum creatinine and blood urea nitrogen (BUN) at defined time points.

-

Target Engagement: Confirm that Adicardin is acting on the hypothesized pathway in vivo. Perform Western blotting on kidney tissue lysates to measure the expression of NLRP3, ASC, and cleaved caspase-1. Immunohistochemistry (IHC) can be used to localize the expression of these proteins within the kidney structures.

-

Inflammatory Markers: Measure levels of IL-1β and IL-18 in both serum and kidney homogenates via ELISA.

-

Detailed Experimental Protocols

The following protocols are standardized methodologies. They must be optimized for specific laboratory conditions and reagents.

4.1. Protocol 1: Western Blot for Inflammasome Components

This protocol is for detecting NLRP3, ASC, and cleaved Caspase-1 (p20) in kidney tissue lysates.

-

Tissue Lysis: Homogenize ~50 mg of frozen kidney tissue in 500 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 30-50 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer proteins to a PVDF membrane. For larger proteins like NLRP3 (~118 kDa), a wet transfer overnight at 4°C is recommended for optimal efficiency.[25]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NLRP3, anti-ASC, anti-Caspase-1 p20) overnight at 4°C with gentle agitation. Dilutions should be as per the manufacturer's recommendation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.[26]

4.2. Protocol 2: ELISA for IL-1β and IL-18

This protocol outlines the measurement of cytokines in serum or kidney homogenate supernatants.

-

Plate Coating: Coat a 96-well high-binding ELISA plate with capture antibody diluted in 1x coating buffer overnight at 4°C.[27]

-

Washing: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[28]

-

Sample/Standard Incubation: Wash the plate. Add 100 µL of standards and samples (serum or tissue supernatant) to appropriate wells. Incubate for 2 hours at room temperature.[27]

-

Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody and incubate for 1 hour at room temperature.[28]

-

Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes. Monitor color development.[27]

-

Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Read Plate: Measure the optical density at 450 nm using a microplate reader. Calculate concentrations based on the standard curve.

4.3. Protocol 3: Masson's Trichrome Staining for Fibrosis

This protocol is for formalin-fixed, paraffin-embedded kidney sections.[22]

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.[29]

-

Mordanting (Optional but Recommended): For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to improve stain quality, then wash in running tap water until the yellow color disappears.[29]

-

Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running water.[22]

-

Cytoplasmic/Muscle Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse in distilled water.[29]

-

Differentiation: Place slides in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[29]

-

Collagen Staining: Transfer directly into aniline blue or light green solution and stain for 5-10 minutes.[22]

-

Final Rinse: Rinse briefly in 1% acetic acid solution for 1 minute.

-

Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Results: Nuclei will be black, cytoplasm and muscle red, and collagen blue/green.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Expected Outcomes from In Vivo AKI Model (Cisplatin)

| Parameter | Vehicle Control | Cisplatin + Vehicle | Cisplatin + Adicardin (Low Dose) | Cisplatin + Adicardin (High Dose) |

|---|---|---|---|---|

| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 2.5 ± 0.5 | 1.5 ± 0.3* | 0.8 ± 0.2** |

| Serum BUN (mg/dL) | 25 ± 5 | 150 ± 20 | 90 ± 15* | 45 ± 10** |

| Tubular Injury Score (0-4) | 0.2 ± 0.1 | 3.5 ± 0.4 | 2.1 ± 0.5* | 1.0 ± 0.3** |

| Kidney IL-1β (pg/mg protein) | 50 ± 10 | 450 ± 50 | 250 ± 40* | 100 ± 20** |

| Kidney Caspase-1 p20 (Fold Change) | 1.0 | 8.5 ± 1.2 | 4.0 ± 0.8* | 1.5 ± 0.5** |

*Note: Data are hypothetical examples (Mean ± SD). Statistical significance vs. Cisplatin + Vehicle: *p < 0.05, *p < 0.01.

Interpretation: A statistically significant, dose-dependent reduction in serum creatinine, BUN, and tubular injury scores by Adicardin would demonstrate a functional renoprotective effect. Crucially, this functional improvement must be coupled with a corresponding decrease in kidney IL-1β and cleaved caspase-1 levels to validate the hypothesis that the therapeutic effect is mediated through the inhibition of the NLRP3 inflammasome pathway.

Conclusion

The NLRP3 inflammasome is a validated and high-potential target for therapeutic intervention in both acute and chronic kidney diseases. Adicardin, a natural product with reported renoprotective activity and a coumarin chemical structure, represents a promising, yet uncharacterized, candidate inhibitor. The structured research framework presented in this guide provides a rigorous, logical, and technically sound pathway for elucidating its mechanism of action. By systematically progressing from in vitro validation to in vivo proof-of-concept in clinically relevant disease models, researchers and drug development professionals can efficiently generate a robust data package to determine if Adicardin's influence on the NLRP3 inflammasome warrants its advancement as a preclinical candidate for the treatment of kidney disease.

References

-

ResearchGate. Western blot analysis of NLRP3 inflammasome components NLRP3, ASC,... Available from: [Link].

-

PubMed. Coumarin-chalcone derivatives as dual NLRP1 and NLRP3 inflammasome inhibitors targeting oxidative stress and inflammation in neurotoxin-induced HMC3 and BE(2)-M17 cell models of Parkinson's disease. Available from: [Link].

-

MMPC. MASSONS TRICHROME STAINING PROTOCOL FOR TUBULOINTERSTITIAL DISEASE. Available from: [Link].

-

PubMed. Anti-inflammatory and antioxidant activity of coumarins designed as potential fluorescent zinc sensors. Available from: [Link].

-

ResearchGate. UMB suppressed NLRP-3 inflammasome activation in the GNT-induced... Available from: [Link].

-

Bio-protocol. IL-1β and IL-18 ELISA. Available from: [Link].

-

PubMed Central. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives. Available from: [Link].

-

PubMed Central. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Available from: [Link].

-

MMPC.org. protocol for periodic acid schiif (pas) staining glomerular mesangial matrix quantification. Available from: [Link].

-

PubMed Central. Developing better mouse models to study cisplatin-induced kidney injury. Available from: [Link].

-

MDPI. A Simplified Model of Adenine-Induced Chronic Kidney Disease Using SKH1 Mice. Available from: [Link].

-

IHC WORLD. Renal Masson Trichrome Staining Protocol. Available from: [Link].

-

PubMed Central. A comprehensive guide for studying inflammasome activation and cell death. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and Pharmacological Activity of Coumarins and Their Analogous; A review. Available from: [Link].

-

PubMed. Umbelliferone reverses neuronal damage induced by chronic Chlorpyrifos exposure via suppressing NF-κB/STAT3/NLRP3 and boosting Keap-1/Nrf2/HO-1 signals. Available from: [Link].

-

PubMed Central. Natural and Synthetic Coumarins with Effects on Inflammation. Available from: [Link].

-

PubMed Central. Coumarin-chalcone derivatives as dual NLRP1 and NLRP3 inflammasome inhibitors targeting oxidative stress and inflammation in neurotoxin-induced HMC3 and BE(2)-M17 cell models of Parkinson's disease. Available from: [Link].

-

ResearchGate. ELISA and Western blot assays for IL-1beta and IL-18. (A) Protein... Available from: [Link].

-

Aging-US. Coumarin-chalcone hybrid LM-021 and indole derivative NC009-1 targeting inflammation and oxidative stress to protect BE(2)-M17 c. Available from: [Link].

-

MDPI. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Available from: [Link].

-

StainsFile. Periodic Acid Schiff Reaction. Available from: [Link].

-

BioGenex. Renal Masson's Trichrome Stain Cat. No. SS050-50X. Available from: [Link].

-

MDPI. Anti-Inflammatory Activity of Natural Products. Available from: [Link].

-

Atlantis Press. The Study on Biological and Pharmacological Activity of Coumarins. Available from: [Link].

-

ResearchGate. (PDF) A Simplified Model of Adenine-Induced Chronic Kidney Disease Using SKH1 Mice. Available from: [Link].

-

Bio-Connect.nl. The Standard Inflammasome Antibodies for Western Blotting. Available from: [Link].

-

MDPI. JP4-039 Mitigates Cisplatin-Induced Acute Kidney Injury by Inhibiting Oxidative Stress and Blocking Apoptosis and Ferroptosis in Mice. Available from: [Link].

-

WebPath. PAS - McMannus' Periodic Acid Schiff's - Glycogen. Available from: [Link].

-

Creative Bioarray. Masson's Trichrome Staining Protocol. Available from: [Link].

-

bepls. Synthesis and Evaluation of Some Umbelliferone Derivatives as Anti-inflammatory Agents. Available from: [Link].

-

MDPI. Inhibiting the NLRP3 Inflammasome. Available from: [Link].

-

PubMed. Synthesis, Antioxidant and Anti-inflammatory Properties of an Apocynin- Derived Dihydrocoumarin. Available from: [Link].

-

PubMed Central. Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound. Available from: [Link].

-

ResearchGate. Development of selective NLRP3 inflammasome inhibitors | Request PDF. Available from: [Link].

-

ResearchGate. Masson's trichrome staining for assessing renal interstitial fibrosis... Available from: [Link].

-

CEJSH. Natural and Synthetic Coumarins and their Pharmacological Activity. Available from: [Link].

-

MDPI. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases. Available from: [Link].

-

PLOS One. NLRP3 inflammasome-dependent and -independent interleukin-1β release by macrophages exposed to wear and corrosion products from CoCrMo implants. Available from: [Link].

-

Enamine. Acute kidney injury models. Available from: [Link].

-

PubMed. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives. Available from: [Link].

-

Microbe Notes. Periodic Acid-Schiff (PAS) Staining. Available from: [Link].

-

American Journal of Physiology-Renal Physiology. Modeling Cisplatin-Induced Kidney Injury to Increase Translational Potential. Available from: [Link].

-

Creative Bioarray. Adenine-Induced Chronic Kidney Disease (CKD) Model. Available from: [Link].

-

MDPI. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. Available from: [Link].

-

Creative Biolabs. Cisplatin induced Acute Renal Failure Modeling & Pharmacodynamics Service. Available from: [Link].

Sources

- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NLRP3 inflammasome-dependent and -independent interleukin-1β release by macrophages exposed to wear and corrosion products from CoCrMo implants | PLOS One [journals.plos.org]

- 3. Coumarin-chalcone derivatives as dual NLRP1 and NLRP3 inflammasome inhibitors targeting oxidative stress and inflammation in neurotoxin-induced HMC3 and BE(2)-M17 cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. Umbelliferone reverses neuronal damage induced by chronic Chlorpyrifos exposure via suppressing NF-κB/STAT3/NLRP3 and boosting Keap-1/Nrf2/HO-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coumarin-chalcone derivatives as dual NLRP1 and NLRP3 inflammasome inhibitors targeting oxidative stress and inflammation in neurotoxin-induced HMC3 and BE(2)-M17 cell models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of Natural Products | MDPI [mdpi.com]

- 11. adipogen.com [adipogen.com]

- 12. mdpi.com [mdpi.com]

- 13. Developing better mouse models to study cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute kidney injury models - Enamine [enamine.net]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. karger.com [karger.com]

- 17. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Simplified Model of Adenine-Induced Chronic Kidney Disease Using SKH1 Mice [mdpi.com]

- 19. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. aging-us.com [aging-us.com]

- 22. mmpc.org [mmpc.org]

- 23. mmpc.org [mmpc.org]

- 24. researchgate.net [researchgate.net]

- 25. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]

- 26. researchgate.net [researchgate.net]

- 27. IL-1β and IL-18 ELISA [bio-protocol.org]

- 28. affigen.com [affigen.com]

- 29. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Note & Protocol: Adicardin Dosage and Administration in Adenine-Induced CKD Models

Authored by: A Senior Application Scientist

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. The high global morbidity and mortality associated with CKD underscore the urgent need for novel therapeutic interventions.[1][2] Preclinical research relies heavily on robust animal models that mimic the pathophysiology of human CKD. The adenine-induced CKD model is a widely used and reproducible model that recapitulates key features of human CKD, including inflammation, fibrosis, and oxidative stress.[1][2][3]

Adicardin, a natural compound isolated from Hydrangea macrophylla, has emerged as a promising therapeutic candidate for the treatment of chronic renal failure.[4] This application note provides a comprehensive guide for researchers on the use of Adicardin in adenine-induced CKD models, with a focus on dosage, administration, and the underlying scientific principles.

The Adenine-Induced CKD Model: Mechanism of Nephrotoxicity

The administration of a diet supplemented with adenine to rodents leads to the development of CKD through a well-defined mechanism.[1] Exogenous adenine is metabolized by xanthine oxidase to 2,8-dihydroxyadenine (2,8-DHA), a highly insoluble compound.[1] The accumulation and precipitation of 2,8-DHA crystals in the renal tubules cause tubular obstruction and injury.[1] This initial insult triggers a cascade of pathological events, including:

-

Inflammation: The presence of 2,8-DHA crystals activates an inflammatory response, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines.[1]

-

Oxidative Stress: The inflammatory milieu and cellular damage lead to an overproduction of reactive oxygen species (ROS), overwhelming the endogenous antioxidant defense mechanisms.[1]

-

Fibrosis: Chronic inflammation and tissue injury stimulate the activation of fibroblasts and myofibroblasts, leading to the excessive deposition of extracellular matrix (ECM) proteins and the development of renal fibrosis, a hallmark of progressive CKD.[1][5]

The adenine-induced model effectively mimics these key aspects of human CKD, making it an invaluable tool for evaluating the efficacy of potential therapeutic agents like Adicardin.[1][2]

Adicardin: A Potential Therapeutic Intervention for CKD

Adicardin is a glucoside derivative of umbelliferone, a natural product with known anti-inflammatory and antioxidant properties.[4] While the precise mechanism of action of Adicardin in the context of CKD is still under investigation, its therapeutic potential is thought to stem from its ability to mitigate the key pathological processes of the disease.

Proposed Mechanism of Action

The therapeutic effects of Adicardin in adenine-induced CKD are likely multi-faceted and may involve the modulation of several key signaling pathways implicated in renal fibrosis and inflammation. These pathways include:

-

Transforming Growth Factor-β (TGF-β)/Smad Pathway: This is a major pro-fibrotic signaling pathway that is often upregulated in CKD.[6][7] Adicardin may inhibit the activation of this pathway, thereby reducing the expression of fibrotic genes and the deposition of ECM proteins.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key regulator of inflammation. Adicardin may suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory response in the kidneys.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response. Adicardin may activate the Nrf2 pathway, leading to an upregulation of antioxidant enzymes and a reduction in oxidative stress.

The following diagram illustrates the proposed signaling pathways modulated by Adicardin in the context of adenine-induced CKD:

Caption: Proposed mechanism of Adicardin in adenine-induced CKD.

Experimental Design and Protocols

Animal Model

-

Species: Rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, SKH1).[1][8][9]

-

Age/Weight: Typically, young adult animals are used (e.g., 8-10 weeks old).

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.

Induction of Chronic Kidney Disease

The following table summarizes the recommended adenine dosage for inducing CKD in rats and mice:

| Animal Model | Adenine Concentration in Diet (% w/w) | Duration of Administration |

| Rat | 0.75% | 2-4 weeks |

| Mouse | 0.2% | 3-4 weeks |

It is crucial to note that these are starting points, and the optimal adenine concentration and duration may vary depending on the specific strain and experimental objectives.

Protocol for CKD Induction:

-

Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

-

Diet Preparation: Prepare a powdered diet containing the appropriate concentration of adenine. Ensure the adenine is thoroughly mixed with the standard rodent chow.

-

Administration: Provide the adenine-supplemented diet to the experimental group for the specified duration. The control group should receive the standard diet without adenine.

-

Monitoring: Monitor the animals daily for clinical signs of illness, such as weight loss, lethargy, and changes in food and water consumption.

Adicardin Dosage and Administration

While specific preclinical studies on Adicardin dosage in adenine-induced CKD are not yet widely published, a dose-ranging study is recommended to determine the optimal therapeutic dose. Based on general practices for natural compounds in rodent models, a starting point for oral administration could be in the range of 25-100 mg/kg body weight per day.[10]

Adicardin Preparation:

-

Vehicle Selection: Adicardin can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or distilled water.

-

Preparation of Dosing Solution: Calculate the required amount of Adicardin based on the animal's body weight and the desired dose. Suspend the Adicardin in the chosen vehicle to achieve the desired concentration.

Administration Routes:

-

Oral Gavage: This is the most common and reliable method for ensuring accurate dosing.[11]

-

Dietary Admixture: Adicardin can be mixed directly into the powdered diet. However, this method may lead to variability in drug intake.

-

Intraperitoneal (IP) Injection: While possible, oral administration is generally preferred for chronic studies to mimic the clinical route of administration.

Experimental Groups:

A typical study design would include the following groups:

-

Control Group: Standard diet + Vehicle.

-

CKD Model Group: Adenine diet + Vehicle.

-

Adicardin Treatment Groups: Adenine diet + Adicardin (low, medium, and high doses).

-

(Optional) Positive Control Group: Adenine diet + a known renoprotective agent.

The following diagram illustrates a typical experimental workflow:

Sources

- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of adicardin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the study of key cells and signaling pathways in renal fibrosis and the interventional role of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Signaling Pathways Involved in Diabetic Renal Fibrosis [frontiersin.org]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]